4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester is an organic compound with the molecular formula C17H18O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetyloxy and methoxy groups are introduced through subsequent acetylation and methylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the acetyloxy and methoxy groups.
4-Acetyloxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.
6,8-Dimethoxy-2-naphthoic acid: Contains methoxy groups but differs in other functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester is unique due to the combination of acetyloxy, methoxy, and ethyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-5-22-17(19)11-6-13-14(16(7-11)23-10(2)18)8-12(20-3)9-15(13)21-4/h6-9H,5H2,1-4H3 |
InChI Key |
YHQUAFBOTWPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OC(=O)C |
Origin of Product |
United States |
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